molecular formula C9H9BrN4 B1521033 5-Bromo-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 1221792-47-7

5-Bromo-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Cat. No.: B1521033
CAS No.: 1221792-47-7
M. Wt: 253.1 g/mol
InChI Key: RJBRQZBFBCVKBG-UHFFFAOYSA-N
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Description

5-Bromo-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a chemical compound belonging to the class of 1H-pyrazolo[3,4-b]pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine typically involves multiple steps, starting with the formation of the pyrazolopyridine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The cyclopropyl group can be introduced through a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagents.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms and high-throughput screening can also aid in optimizing reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion to corresponding oxo derivatives.

  • Reduction: Reduction of the bromine atom to form the corresponding amine.

  • Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophiles such as alkyl or aryl halides can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of 5-bromo-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-one.

  • Reduction: Formation of 5-bromo-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its bromine atom makes it a suitable candidate for cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions.

Biology: The biological activity of 5-Bromo-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine has been explored in various studies. It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Medicine: Research has indicated that derivatives of this compound may exhibit antitumor, anti-inflammatory, and antimicrobial properties. These properties make it a promising candidate for the development of new therapeutic agents.

Industry: In material science, this compound can be used in the design of novel materials with specific electronic or photonic properties. Its incorporation into polymers or other materials can enhance their performance and functionality.

Comparison with Similar Compounds

  • 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine: Similar structure but different substitution pattern.

  • 5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine: Similar core structure but lacks the cyclopropyl group.

  • 5-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine: Similar core structure with a methyl group instead of cyclopropyl.

Uniqueness: 5-Bromo-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine stands out due to the presence of the cyclopropyl group, which can impart unique steric and electronic properties compared to its analogs. This can influence its reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

5-bromo-6-cyclopropyl-2H-pyrazolo[3,4-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN4/c10-6-3-5-8(11)13-14-9(5)12-7(6)4-1-2-4/h3-4H,1-2H2,(H3,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJBRQZBFBCVKBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=NNC(=C3C=C2Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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